molecular formula C60H78N12O11S2 B10848165 Des-AA1,2,5,12,13-[D-Trp8]SRIF

Des-AA1,2,5,12,13-[D-Trp8]SRIF

Cat. No.: B10848165
M. Wt: 1207.5 g/mol
InChI Key: ANCUAJMQRRZZNC-JFMJRBFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-AA1,2,5,12,13-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 4 .

Preparation Methods

The synthesis of Des-AA1,2,5,12,13-[D-Trp8]SRIF involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Chemical Reactions Analysis

Des-AA1,2,5,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions are less common for this compound but can involve the reduction of disulfide bonds if present.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the aromatic residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT).

Scientific Research Applications

Des-AA1,2,5,12,13-[D-Trp8]SRIF has several scientific research applications:

Mechanism of Action

Des-AA1,2,5,12,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 4. This binding inhibits the release of various hormones and neurotransmitters, thereby regulating endocrine and neural functions. The molecular targets involved include G-protein-coupled receptors (GPCRs), which mediate the signal transduction pathways leading to the inhibition of adenylyl cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Des-AA1,2,5,12,13-[D-Trp8]SRIF is unique compared to other somatostatin analogs due to its specific modifications, which enhance its receptor selectivity and binding affinity. Similar compounds include:

These comparisons highlight the importance of specific modifications in determining the biological activity and therapeutic potential of somatostatin analogs.

Properties

Molecular Formula

C60H78N12O11S2

Molecular Weight

1207.5 g/mol

IUPAC Name

(4R,7S,10R,13S,16S,19S,22R,25R,28S)-28-amino-13,25-bis(4-aminobutyl)-7,19,22-tribenzyl-10-[(1R)-1-hydroxyethyl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid

InChI

InChI=1S/C60H78N12O11S2/c1-36(73)51-59(81)70-48(31-39-21-9-4-10-22-39)57(79)71-50(60(82)83)35-85-84-34-42(63)52(74)65-44(25-13-15-27-61)53(75)67-46(29-37-17-5-2-6-18-37)55(77)68-47(30-38-19-7-3-8-20-38)56(78)69-49(32-40-33-64-43-24-12-11-23-41(40)43)58(80)66-45(54(76)72-51)26-14-16-28-62/h2-12,17-24,33,36,42,44-51,64,73H,13-16,25-32,34-35,61-63H2,1H3,(H,65,74)(H,66,80)(H,67,75)(H,68,77)(H,69,78)(H,70,81)(H,71,79)(H,72,76)(H,82,83)/t36-,42-,44-,45+,46-,47+,48+,49+,50+,51-/m1/s1

InChI Key

ANCUAJMQRRZZNC-JFMJRBFYSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CC6=CC=CC=C6)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CC6=CC=CC=C6)O

Origin of Product

United States

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